molecular formula C11H12N2O B2625160 6-amino-1,2-dimethylquinolin-4(1H)-one CAS No. 860501-46-8

6-amino-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B2625160
CAS No.: 860501-46-8
M. Wt: 188.23
InChI Key: OYSKMRJTBKNROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,2-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position and two methyl groups at the 1st and 2nd positions, along with a ketone group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,2-dimethylquinolin-4(1H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    Amination Reactions: Introduction of the amino group at the 6th position can be achieved through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-1,2-dimethylquinolin-4(1H)-one depends on its specific interactions with molecular targets. It may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Interacting with DNA: Intercalating into DNA strands and affecting replication and transcription processes.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    6-aminoquinoline: Lacks the methyl groups and ketone group.

    1,2-dimethylquinoline: Lacks the amino group and ketone group.

Uniqueness

6-amino-1,2-dimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-amino-1,2-dimethylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14)9-6-8(12)3-4-10(9)13(7)2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKMRJTBKNROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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